molecular formula C9H10N6O B606499 Inhibiteur de Cdk9 II CAS No. 140651-18-9

Inhibiteur de Cdk9 II

Numéro de catalogue: B606499
Numéro CAS: 140651-18-9
Poids moléculaire: 218.22 g/mol
Clé InChI: AYZRKFOEZQBUEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Cdk9 Inhibitor II, also known as CAN-508, CAY10574, or 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol, primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9, a serine/threonine kinase, associates mainly with Cyclin T1 and forms the positive transcription elongation factor b (P-TEFb), which regulates the transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase Ⅱ (Pol II) .

Mode of Action

Cdk9 Inhibitor II interacts with its target, CDK9, by inhibiting CDK9-mediated transcriptional extension through competitive binding . This inhibition leads to a reduction in RNA polymerase II C-terminal domain serine 2 phosphorylation .

Biochemical Pathways

The inhibition of CDK9 affects several biochemical pathways. It results in the downregulation of RNA polymerase II and transcription pathways . This downregulation leads to the suppression of several key cancer pathways, such as MAPK, mTOR, and PI3K signaling pathways . Additionally, CDK9 inhibition leads to the depletion of short-lived proteins like c-MYC and MCL-1 that are critical for cell survival and growth .

Pharmacokinetics

A similar cdk9 inhibitor, mc180295, has been studied and found to have a half-life of 1 hour in preclinical pharmacokinetics studies in rat, dog, and monkey . This information might provide some insights into the ADME properties of Cdk9 Inhibitor II.

Result of Action

The inhibition of CDK9 by Cdk9 Inhibitor II leads to significant molecular and cellular effects. It results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, inducing rapid apoptosis in cancer cells . This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .

Action Environment

The action, efficacy, and stability of Cdk9 Inhibitor II can be influenced by various environmental factors. For instance, the compound exhibited effective tumor growth reduction and improved survival in both autochthonous and syngeneic SCLC models . .

Analyse Biochimique

Biochemical Properties

Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .

Cellular Effects

Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .

Molecular Mechanism

The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .

Metabolic Pathways

Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .

Transport and Distribution

The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .

Subcellular Localization

Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .

Méthodes De Préparation

La synthèse de CAN508 implique plusieurs étapes. Initialement, le composé est protégé avec du dicarbonate de di-tert-butyle pour accéder aux pyrazoles amino-benzoylés. Les dérivés bromés sont ensuite arylés par couplage de Suzuki-Miyaura en utilisant le pré-catalyseur XPhos Pd G2 . Cette réaction de couplage fournit généralement les benzoylpyrazoles para-substitués avec des rendements plus élevés que les méta-substitués. Les groupes Boc sont utilisés comme fonctionnalités directrices pour l'étape de benzoylation et sont hydrolysés dans les conditions du couplage de Suzuki-Miyaura, éliminant ainsi le besoin d'une étape de déprotection supplémentaire .

Analyse Des Réactions Chimiques

CAN508 subit diverses réactions chimiques, notamment l'acylation et le couplage de Suzuki-Miyaura . Le composé est connu pour inhiber CDK9 avec une CI50 de 0,35 µM et présente une sélectivité 38 fois plus élevée pour CDK9/cycline T que pour les autres complexes CDK/cycline . Les principaux produits formés à partir de ces réactions comprennent les benzoylpyrazoles para-substitués .

Applications de recherche scientifique

CAN508 a plusieurs applications de recherche scientifique, en particulier dans les domaines de l'oncologie, de la virologie et de la cardiologie. Il inhibe la croissance de diverses lignées de cellules cancéreuses et induit l'apoptose par des mécanismes qui comprennent l'inhibition de la phosphorylation du domaine C-terminal de l'ARN polymérase II et la synthèse de l'ARNm . De plus, il a été démontré que CAN508 inhibe l'angiogenèse par un mécanisme dépendant de CDK9 . Sa sélectivité et sa puissance en font un outil précieux dans l'étude de la régulation transcriptionnelle et de ses implications dans les maladies .

Mécanisme d'action

CAN508 exerce ses effets en inhibant CDK9, une kinase impliquée dans la régulation de l'élongation de la transcription . En se liant au site de liaison à l'ATP de CDK9, CAN508 empêche la phosphorylation du domaine C-terminal de l'ARN polymérase II, inhibant ainsi la synthèse de l'ARNm . Cette inhibition conduit à la régulation négative des facteurs anti-apoptotiques et à l'induction de l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que CAN508 induit la protéine suppresseur de tumeur p53 et inhibe l'angiogenèse .

Activité Biologique

CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.

CAN508 is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that CAN508 exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with CAN508 resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .

Table 1: In Vitro Effects of CAN508 on Cancer Cell Lines

Cell LineTreatment Concentration (µM)Proliferation Inhibition (%)Apoptosis Increase (%)
SKGT42037100
SKGT440-200
FLO120-200
OE3320-200

In Vivo Studies

In xenograft models, CAN508 was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.

Table 2: In Vivo Effects of CAN508 on Tumor Growth

TreatmentDosage (mg/kg/day)Tumor Volume Reduction (%)
CAN5086050.8
Flavopiridol463.1

Structure-Activity Relationship (SAR)

Recent studies have explored modifications to the CAN508 structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.

Propriétés

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZRKFOEZQBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901895
Record name NoName_1070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140651-18-9
Record name CAN-508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAN-508
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAN-508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAN508
Reactant of Route 2
Reactant of Route 2
CAN508
Reactant of Route 3
Reactant of Route 3
CAN508
Reactant of Route 4
CAN508
Reactant of Route 5
CAN508
Reactant of Route 6
Reactant of Route 6
CAN508

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.